molecular formula C6H9NOS B13531798 2-Isopropylthiazol-4-ol

2-Isopropylthiazol-4-ol

Cat. No.: B13531798
M. Wt: 143.21 g/mol
InChI Key: PDJNZFGXCCYWLY-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Chemistry and Structural Features

Thiazole is a five-membered heterocyclic compound featuring a sulfur and a nitrogen atom at positions 1 and 3, respectively. wikipedia.organalis.com.my This aromatic ring system, with the molecular formula C₃H₃NS, is a pale yellow liquid that emits an odor similar to pyridine (B92270). wikipedia.orgwjrr.orgfabad.org.tr The aromaticity of the thiazole ring is a result of the delocalization of pi-electrons, which confers a higher degree of aromatic character than the analogous oxazoles. wikipedia.orgkuey.net This characteristic is evident in the ¹H NMR spectrum, where the chemical shifts of the ring protons appear between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. wikipedia.orgkuey.net

The thiazole nucleus is a fundamental component of various natural products, most notably thiamine (B1217682) (Vitamin B₁). wikipedia.organalis.com.mytandfonline.com The electronic structure of the thiazole ring dictates its reactivity; calculated pi-electron density indicates that the C5 position is the primary site for electrophilic substitution, while the proton at the C2 position is susceptible to deprotonation. wikipedia.org The unique structural and electronic properties of the thiazole ring make it a versatile building block in synthetic chemistry. analis.com.my

Historical Context of Thiazole Derivates in Chemical Research

The systematic investigation of thiazole and its derivatives dates back to 1887, originating from the laboratory of Hantzsch. tandfonline.comimp.kiev.ua This followed earlier work by Hofmann in 1879 on the related benzothiazole (B30560) structures. imp.kiev.ua A foundational method for the synthesis of the thiazole ring, the Hantzsch thiazole synthesis, involves the cyclocondensation of α-halocarbonyl compounds with thioamides and remains a widely utilized method. researchgate.net

Throughout their history, thiazole derivatives have been a focal point in medicinal chemistry due to their extensive range of pharmacological activities. fabad.org.trimp.kiev.ua The structural versatility of the thiazole scaffold has allowed for the synthesis of a vast library of compounds with diverse biological properties. wjrr.orgfabad.org.tr

Rationale for Focused Research on 2-Isopropylthiazol-4-ol Derivatives

The specific focus on this compound and its derivatives stems from the broader interest in the biological potential of substituted thiazoles. The thiazole nucleus is a constituent of numerous compounds exhibiting a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties. fabad.org.trkuey.netnih.gov

The substitution pattern of this compound is of particular interest. The isopropyl group at the 2-position can influence the lipophilicity and steric interactions of the molecule, potentially affecting its binding affinity to biological targets. The hydroxyl group at the 4-position (rendering the compound a "4-ol" or 4-hydroxythiazole) provides a reactive site for further chemical modifications, allowing for the creation of diverse derivative libraries. thieme-connect.com Furthermore, 4-hydroxythiazoles are known to exhibit fluorescence, opening up potential applications in materials science and as biochemical probes. thieme-connect.comresearchgate.net

Research into derivatives of the isopropylthiazole core has yielded compounds with significant biological activity. For instance, studies on 4-isopropylthiazole-2-carbohydrazide analogs have identified promising antibacterial, antifungal, and antitubercular agents. nih.gov This demonstrates the potential of the 2-isopropylthiazole (B97041) scaffold as a pharmacophore in drug discovery.

Scope and Objectives of Academic Investigations into this compound

Academic research concerning this compound and its derivatives is primarily driven by the following objectives:

Synthesis of Novel Derivatives: A significant portion of research is dedicated to the development of new synthetic methodologies to create novel molecules based on the this compound scaffold. tandfonline.comekb.egmjcce.org.mk This involves modifying the core structure to explore a wider chemical space.

Pharmacological Evaluation: A primary goal is the systematic screening of these newly synthesized derivatives for a range of biological activities. This includes testing for antimicrobial (antibacterial and antifungal), antitubercular, and anticancer efficacy. nih.govnih.govacs.org

Structure-Activity Relationship (SAR) Studies: Researchers aim to establish clear relationships between the chemical structure of the derivatives and their observed biological activity. kuey.netnih.gov By understanding which functional groups and structural features contribute to potency and selectivity, more effective and targeted therapeutic agents can be designed.

Exploration of Non-Pharmaceutical Applications: The inherent fluorescent properties of the 4-hydroxythiazole substructure prompt investigations into their potential use in other fields, such as the development of new materials, sensors, or as ligands for metal complexes. thieme-connect.comresearchgate.net

The table below summarizes key data for this compound and a related derivative, highlighting the focus of chemical research in this area.

PropertyThis compoundo-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine
CAS Number 1159817-00-1 moldb.com1539112-10-1 nih.gov
Molecular Formula C₆H₉NOS moldb.comC₇H₁₂N₂OS nih.gov
Molecular Weight 143.21 g/mol moldb.com172.25 g/mol nih.gov
Research Area Heterocyclic Building Block moldb.comSynthetic Intermediate nih.gov

The following table details various derivatives of the isopropylthiazole scaffold that have been subject to academic investigation, showcasing the diverse synthetic and research efforts in this field.

Compound NameCAS NumberMolecular FormulaResearch Focus
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol923289-21-8 sigmaaldrich.comC₁₇H₁₈N₂O₂SSynthetic Intermediate sigmaaldrich.comfluorochem.co.uk
8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol923289-39-8 bldpharm.comC₁₇H₁₇ClN₂O₂SHeterocyclic Building Block bldpharm.com
2-Isopropyl-4-[(N-methylamino)methyl]thiazole hydrochloride908591-25-3 chemicalbook.comC₈H₁₅ClN₂SIntermediate in pharmaceutical synthesis chemicalbook.combldpharm.com
4-isopropylthiazole-2-carbohydrazideNot specifiedC₇H₁₁N₃OSPrecursor for potential antibacterial and antitubercular agents nih.gov
Methyl 2-amino-5-isopropylthiazole-4-carboxylateNot specifiedC₈H₁₂N₂O₂SIntermediate for synthesis of anticancer agents acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1,3-thiazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4(2)6-7-5(8)3-9-6/h3-4,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJNZFGXCCYWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2 Isopropylthiazol 4 Ol

Established Synthetic Pathways to 2-Isopropylthiazol-4-ol and Related Thiazoles

Established methods for thiazole (B1198619) synthesis have been widely documented and provide a foundation for obtaining this compound. These pathways often involve the cyclization of acyclic precursors.

The Hantzsch thiazole synthesis, first described in 1887, remains a prominent and versatile method for constructing the thiazole ring. synarchive.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. synarchive.comwikipedia.orgyoutube.com In the context of synthesizing this compound, this would typically involve the reaction of isobutyrothioamide (2-methylpropanethioamide) with a suitable α-halocarbonyl precursor bearing a hydroxyl or a protected hydroxyl group at the α-carbon.

The general mechanism involves an initial S-alkylation of the thioamide by the α-halocarbonyl, which is an SN2 reaction. youtube.comyoutube.com This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. youtube.comyoutube.com

Precursor Type Specific Example for this compound Synthesis Role in Synthesis
ThioamideIsobutyrothioamide (2-Methylpropanethioamide)Provides the N3, C2 (with isopropyl group), and S1 atoms of the thiazole ring.
α-Halocarbonyl1-Chloro-3-hydroxyacetone or related esters/ethersProvides the C4 (with hydroxyl group) and C5 atoms of the thiazole ring.

The reaction is typically carried out by heating the two components, often in a suitable solvent. youtube.com The aromaticity of the resulting thiazole ring is a significant driving force for the reaction. youtube.com

Thioamides are crucial precursors for many thiazole syntheses, including the Hantzsch method. nih.gov Isobutyrothioamide is the key starting material for introducing the 2-isopropyl group onto the thiazole ring.

A notable synthetic route for a related compound, 2-isopropyl-4-hydroxymethylthiazole, involves the condensation of isobutyrothioamide with 1,3-dichloroacetone. google.com This reaction first forms 2-isopropyl-4-chloromethylthiazole, which can then be converted to the hydroxymethyl derivative. While not directly yielding the 4-ol, this demonstrates the utility of isobutyrothioamide in forming the 2-isopropylthiazole (B97041) core. Further chemical transformations would be necessary to convert the 4-hydroxymethyl group to a 4-hydroxyl group.

Other established methods for thiazole synthesis from thioamides include:

Cook-Heilbron Synthesis : This method involves the reaction of α-aminonitriles with carbon disulfide or related compounds, but is primarily used for synthesizing 5-aminothiazoles. wikipedia.orgpharmaguideline.com

Reaction with 2-chloroxiranes : Thioamides can react with substituted 2-chloroxiranes to yield thiazole derivatives. pharmaguideline.com

The synthesis of specifically substituted thiazoles like this compound often requires multi-step sequences. These strategies allow for the careful construction and modification of the molecule to achieve the desired substitution pattern.

An example of a multi-step synthesis leading to a related scaffold is the preparation of 2-isopropyl-4-(methylaminomethyl)thiazole (B125010). google.com This process begins with the reaction of 2,2-dimethyl-4-methylene-1,3-dioxane with a halogenating agent. The resulting intermediate undergoes a condensation reaction with 2-methylpropanethioamide to generate 2-isopropyl-4-hydroxymethylthiazole. google.com This hydroxymethyl intermediate is then chlorinated and subsequently reacted with methylamine to yield the final product. google.com This pathway highlights a strategy where the thiazole ring is constructed with a functionalized side chain at the 4-position, which can be further modified.

Another general approach in multi-step synthesis is the modification of a pre-formed thiazole ring. For instance, if a 2-isopropylthiazole with a suitable leaving group at the 4-position were available, a nucleophilic substitution could potentially introduce the hydroxyl group.

Novel Synthetic Approaches and Methodological Advancements

Recent research in organic synthesis has focused on developing more efficient, selective, and environmentally friendly methods for constructing heterocyclic compounds, including thiazoles.

Various catalytic systems have been developed to promote thiazole synthesis under milder conditions and with greater efficiency. These methods often aim to avoid the use of stoichiometric and potentially hazardous reagents.

Examples of catalytic approaches in thiazole synthesis include:

Copper-Catalyzed Synthesis : Copper catalysts have been employed for the direct arylation of thiazole C-H bonds and for [3+1+1]-type condensation reactions to form thiazoles. organic-chemistry.org One method involves the reaction of aldehydes, amines, and elemental sulfur catalyzed by copper salts in the presence of molecular oxygen. nih.gov

Palladium-Catalyzed Reactions : Palladium catalysts are used in cross-coupling reactions to form carbon-carbon bonds, which can be applied to build more complex thiazole derivatives. nih.gov

Electrochemical Synthesis : A green and sustainable electrochemical oxidative cyclization of enaminones with thioamides can produce thiazoles without the need for metal catalysts or chemical oxidants. organic-chemistry.org

While these methods are reported for general thiazole synthesis, their application to the specific synthesis of this compound would require tailoring the starting materials and reaction conditions.

Green chemistry principles aim to reduce the environmental impact of chemical processes. mdpi.com In thiazole synthesis, this has led to the development of methodologies that utilize safer solvents, reduce waste, and employ energy-efficient techniques. bepls.combohrium.com

Key green chemistry strategies applicable to thiazole synthesis include:

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. bepls.comresearchgate.net This has been successfully applied to Hantzsch-type syntheses. bepls.com

Ultrasound-Mediated Synthesis : Sonication provides an alternative energy source that can promote reactions, sometimes under milder conditions and in shorter times. researchgate.netsruc.ac.uk

Use of Green Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene glycol (PEG) is a core principle of green chemistry. bepls.com Catalyst-free synthesis of some thiazoles has been achieved in water. bepls.com

Multi-component Reactions : Designing syntheses where multiple starting materials react in a single step to form the final product reduces the number of synthetic steps, minimizes waste, and improves efficiency. bepls.com

The application of these principles to the synthesis of this compound could involve, for example, a microwave-assisted Hantzsch reaction between isobutyrothioamide and a suitable α-halocarbonyl precursor in a green solvent.

Chemo- and Regioselective Synthesis Considerations

The synthesis of substituted thiazoles, such as this compound, often requires careful consideration of chemo- and regioselectivity to ensure the desired isomer is formed. The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, involves the reaction of a thioamide with an α-halocarbonyl compound. orientjchem.orgnih.gov For the synthesis of this compound, the regioselectivity of this reaction is paramount. The reaction between isobutyrothioamide (propanethioamide, 2-methyl-) and a suitable α-haloketone, such as 1-chloro-3-hydroxyacetone, would theoretically yield the desired 2-isopropyl-4-hydroxymethylthiazole, a direct precursor to the target compound.

The regioselectivity in Hantzsch synthesis is generally high, with the sulfur atom of the thioamide attacking the carbonyl carbon of the α-haloketone, and the nitrogen atom attacking the halogen-bearing carbon. nih.gov However, side reactions can occur, and the choice of solvent and reaction conditions can influence the outcome. For instance, base-promoted approaches have been developed for the diversity-oriented and regioselective synthesis of substituted thiazoles. rsc.org

Modern synthetic methods also employ catalysts to control selectivity. For example, calcium salts have been used as sustainable Lewis acid catalysts for the chemoselective synthesis of functionalized thiazoles from thioamides and propargyl alcohols. nih.gov Such methods can offer time-dependent formation of kinetic and thermodynamic products, providing another layer of synthetic control. nih.gov The reaction of α-oxothioamides with α-bromoketones has been shown to be highly regioselective, yielding 2-acyl-4-arylthiazoles in the absence of a base, which highlights the importance of substrate and reagent choice in directing the reaction pathway. nih.gov

Table 1: Factors Influencing Selectivity in Thiazole Synthesis

Factor Influence on Synthesis Example Application
Substrate Choice The structure of the thioamide and α-halocarbonyl dictates the substitution pattern of the final thiazole ring. Using isobutyrothioamide ensures the 2-isopropyl group.
Reaction Conditions Solvent, temperature, and presence/absence of a base can control the reaction pathway and prevent side-product formation. rsc.org Base-promoted cyclization can enhance regioselectivity. rsc.org

| Catalysts | Lewis acid catalysts can activate substrates and promote specific cyclization pathways. nih.gov | Ca(OTf)2 catalyzes the chemoselective reaction of thioamides with alkynes. nih.gov |

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies on the preparation and transformation of key precursors and intermediates. The construction of the thiazole core and the introduction of the specific substituents at positions 2 and 4 are achieved through multi-step synthetic sequences.

A documented synthetic route to 2-isopropyl-4-hydroxymethylthiazole involves a condensation reaction between 2-methylpropanethioamide and a halogenated C3 building block. google.com One specific method starts with 2,2-dimethyl-4-methylene-1,3-dioxane, which undergoes an addition reaction with a halogenating agent (like chlorosuccinimide or bromine) followed by a condensation reaction with 2-methylpropanethioamide. google.com This sequence efficiently produces 2-isopropyl-4-hydroxymethylthiazole. google.com

This hydroxymethyl intermediate is crucial as it can be readily converted to its halogenated analogs. For example, treatment of 2-isopropyl-4-hydroxymethylthiazole with a chlorinating agent in a solvent such as methylene dichloride yields 2-isopropyl-4-chloromethylthiazole. google.com This halogenated analog serves as a versatile intermediate for further functionalization of the C4 position.

Table 2: Synthesis of 2-Isopropyl-4-hydroxymethylthiazole and its Chloro-analog

Step Reactants Reagents/Solvents Product
1 2,2-dimethyl-4-methylene-1,3-dioxane, 2-methylpropanethioamide Halogenating agent (e.g., chlorosuccinimide), Ethyl acetate (B1210297), 4A molecular sieve 2-Isopropyl-4-hydroxymethylthiazole google.com

| 2 | 2-Isopropyl-4-hydroxymethylthiazole | Chlorinating agent, Methylene dichloride | 2-Isopropyl-4-chloromethylthiazole google.com |

Carboxylic acid derivatives are fundamental precursors in the synthesis of many heterocyclic compounds, including thiazoles. nih.gov They can be converted into essential building blocks for the thiazole ring. For the synthesis of this compound, isobutyric acid (2-methylpropanoic acid) is the logical starting point for the C2-isopropyl substituent. The carboxylic acid can be converted into the corresponding thioamide, isobutyrothioamide, which is a key reactant in the Hantzsch synthesis.

Furthermore, thiazole-5-carboxylic acid derivatives themselves are important synthetic intermediates. researchgate.netresearchgate.net While the target molecule is a thiazol-4-ol, the principles of building the thiazole ring often involve carboxylic acid functionalities. For instance, new thiazole derivatives have been synthesized by coupling a carboxylic acid with an amino-ketone to form an amide, which subsequently cyclizes to form the thiazole ring. nih.gov This general strategy underscores the versatility of carboxylic acid derivatives in constructing the thiazole core, allowing for the introduction of various substituents. The reactivity of these derivatives enables the formation of the necessary carbon-nitrogen and carbon-sulfur bonds that define the thiazole heterocycle. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Isopropylthiazol 4 Ol

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. nih.gov In the thiazole ring, the positions of electrophilic attack are influenced by the inherent electron distribution of the ring and the directing effects of its substituents. The thiazole ring is generally electron-deficient, which can make EAS reactions challenging compared to benzene. However, the presence of electron-donating groups facilitates such reactions. pharmaguideline.com

For 2-Isopropylthiazol-4-ol, the ring is substituted with two electron-donating groups:

2-Isopropyl group: A weakly activating alkyl group.

4-Hydroxyl group: A strongly activating group.

Calculations of pi-electron density in the unsubstituted thiazole ring indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. pharmaguideline.com Both the 2-isopropyl and 4-hydroxyl groups are ortho-, para-directing. In the context of the thiazole ring, both groups cooperatively direct incoming electrophiles to the C5 position. Consequently, electrophilic substitution on this compound is expected to occur with high regioselectivity at the C5 position.

Common electrophilic aromatic substitution reactions applicable to activated thiazole rings include halogenation and sulfonation. pharmaguideline.com For instance, studies on similar 4-hydroxy-1,3-thiazole derivatives have demonstrated successful bromination, confirming the ring's capacity to undergo EAS when activated. ekb.eg

Table 1: Expected Electrophilic Aromatic Substitution Reactions
ReactionReagentsExpected Major ProductReference
BrominationBr2 in a suitable solvent (e.g., acetic acid)5-Bromo-2-isopropylthiazol-4-ol ekb.eg
NitrationHNO3/H2SO4 (potentially harsh)5-Nitro-2-isopropylthiazol-4-ol pharmaguideline.com
SulfonationFuming H2SO42-Isopropyl-4-hydroxythiazole-5-sulfonic acid pharmaguideline.com

Nucleophilic Reactions at the Thiazole Core and Substituents

The 4-hydroxyl group is a key site for nucleophilic reactions. It can undergo O-alkylation and O-acylation. For example, the acetylation of 4-hydroxy-1,3-thiazole derivatives with acetic anhydride (B1165640) proceeds readily, confirming the nucleophilic character of the hydroxyl oxygen. ekb.eg This reaction converts the hydroxyl group into an acetate (B1210297) ester. Similarly, reaction with alkyl halides under basic conditions would be expected to yield the corresponding ether.

The hydroxyl group also exhibits tautomerism, existing in equilibrium with its keto form, 2-isopropylthiazol-4(5H)-one. This keto-enol tautomerism is a critical aspect of its reactivity, as the keto tautomer possesses a different set of reactive sites.

The hydroxyl group at the C4 position can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This functionalization paves the way for nucleophilic substitution reactions (SNAr type, if aromaticity is maintained, or SN2 on the tautomeric form) at the C4 carbon. This two-step sequence allows for the introduction of a wide variety of nucleophiles, including amines, halides, and cyanides, providing a versatile route to a range of 4-substituted-2-isopropylthiazole derivatives.

Oxidation and Reduction Chemistry of the Thiazole Moiety

The thiazole moiety can undergo both oxidation and reduction, although the aromatic ring is relatively resistant to such transformations. slideshare.net

Oxidation: Oxidation of the thiazole ring typically occurs at the nitrogen or sulfur atoms. Reaction with peracids like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can lead to the formation of the corresponding N-oxide. wikipedia.orgglobalresearchonline.net This transformation alters the electronic properties of the ring, making it more susceptible to certain types of reactions. Oxidation at the sulfur atom to form a sulfoxide (B87167) or sulfone is also possible but generally disrupts the ring's aromaticity. wikipedia.org The isopropyl and hydroxyl substituents are generally stable to mild oxidizing agents used for N-oxidation.

Reduction: The thiazole ring is resistant to many reducing agents. slideshare.net Catalytic hydrogenation with platinum or reduction with metals in acid is often ineffective at reducing the ring. pharmaguideline.com However, harsh conditions or specific reagents like Raney Nickel can lead to the reductive cleavage of the carbon-sulfur bonds, resulting in the opening and desulfurization of the ring. pharmaguideline.comslideshare.net A more controlled reduction can be achieved in a three-step sequence involving N-methylation, reduction of the resulting thiazolium salt with sodium borohydride, and subsequent hydrolysis to yield an aldehyde. globalresearchonline.net

Ring-Opening and Rearrangement Mechanisms

Due to its aromatic character, the thiazole ring is thermodynamically stable and does not readily undergo ring-opening or rearrangement reactions. wikipedia.org Such transformations typically require high energy input or specific reagents that can overcome the aromatic stabilization energy.

Possible pathways for ring-opening include:

Reductive Cleavage: As mentioned, reduction with reagents like sodium in liquid ammonia (B1221849) or Raney Nickel can cause C-S bond cleavage and open the ring. pharmaguideline.comresearchgate.net The specific products formed depend on the nature of the substituents on the ring. researchgate.net

Reaction with Strong Bases: Extremely strong bases, such as organolithium reagents, deprotonate the C2 position. wikipedia.org While this is typically used for functionalization, under certain conditions, the resulting anion could potentially initiate ring-opening pathways.

Cycloaddition Reactions: Thiazoles can participate in Diels-Alder reactions, but this generally requires high temperatures. These reactions are often followed by the extrusion of sulfur, leading to the formation of a pyridine (B92270) ring. wikipedia.org

Rearrangement reactions are not common for the thiazole ring itself, but substituents can undergo rearrangements. No specific, well-documented rearrangement mechanisms for this compound are readily available in the literature.

Chemo- and Regioselectivity in Complex Reaction Environments

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. In a molecule like this compound, with multiple potential reaction sites, controlling selectivity is crucial for predictable synthesis.

Chemoselectivity: The molecule presents several reactive sites: the C5-H (for EAS), the O-H group (for acylation/alkylation), the N3 atom (for alkylation), and the C2-H (for deprotonation). The outcome of a reaction is determined by the reagents and conditions.

Electrophilic Reagents (e.g., Br2): Will preferentially react with the activated aromatic ring at C5.

Acylating Agents (e.g., Ac2O): Will target the nucleophilic hydroxyl group. ekb.eg

Alkyl Halides (e.g., CH3I): Can react at the N3 position to form a thiazolium salt or at the O4 position, depending on the conditions (e.g., presence of a base). pharmaguideline.com

Strong Organometallic Bases (e.g., n-BuLi): Will selectively deprotonate the most acidic proton, which is at the C2 position. wikipedia.orgrsc.org

Regioselectivity:

Electrophilic Aromatic Substitution: As discussed, the directing effects of the 2-isopropyl and 4-hydroxyl groups strongly favor substitution at the C5 position. This provides excellent regiocontrol.

Deprotonation/Functionalization: Lithiation with strong bases occurs with high regioselectivity at the C2 position, which is the most electron-deficient carbon and has the most acidic proton. pharmaguideline.comwikipedia.org Subsequent reaction with an electrophile introduces a substituent at C2. Studies on substituted thiazoles have shown that deprotonation can be directed to specific methyl groups depending on the other substituents and the base used. rsc.org

Table 2: Summary of Selectivity in Reactions of this compound
Reaction TypeReagent TypeChemoselective SiteRegioselective PositionReference
Electrophilic SubstitutionElectrophile (e.g., Br+)Thiazole RingC5 pharmaguideline.com
AcylationAcylating Agent (e.g., Ac2O)Hydroxyl GroupOxygen Atom ekb.eg
N-AlkylationAlkyl Halide (e.g., CH3I)Ring NitrogenN3 pharmaguideline.com
MetalationStrong Base (e.g., n-BuLi)Thiazole Ring C-HC2 wikipedia.org

Advanced Spectroscopic and Analytical Characterization in Research of 2 Isopropylthiazol 4 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of a molecule. In the case of 2-Isopropylthiazol-4-ol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would be employed to confirm its atomic connectivity, functional groups, and molecular formula.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Advanced NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic properties of molecules in solution. For this compound, a suite of one-dimensional and two-dimensional NMR experiments would be necessary for a complete structural assignment.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen atoms in the molecule. The isopropyl group would exhibit a septet for the single methine proton and a doublet for the six equivalent methyl protons. The thiazole (B1198619) ring would likely show a singlet for the proton at the 5-position. The hydroxyl proton would also produce a singlet, the chemical shift of which would be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum would complement the proton NMR data, showing signals for each unique carbon atom. The thiazole ring is expected to have three distinct signals for its carbon atoms. The isopropyl group would show two signals, one for the methine carbon and one for the two equivalent methyl carbons.

Advanced 2D NMR Techniques: To definitively assign all proton and carbon signals and to probe the molecule's conformation, a series of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the correlation between each proton and the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds), which would help in confirming the connectivity of the isopropyl group to the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the isopropyl group relative to the thiazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data) This table is for illustrative purposes only and is based on typical chemical shift values for similar structural motifs.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isopropyl-CH 3.0 - 3.5 (septet) 30 - 35
Isopropyl-CH₃ 1.2 - 1.5 (doublet) 20 - 25
Thiazole-C5-H 6.5 - 7.0 (singlet) 110 - 115
Thiazole-C2 - 165 - 170
Thiazole-C4 - 155 - 160
Thiazole-C5 - 110 - 115
Hydroxyl-OH Variable (singlet) -

Infrared and Raman Spectroscopy for Vibrational Analysis

Expected Infrared (IR) Spectral Features: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the isopropyl group and the thiazole ring would appear in the 2850-3100 cm⁻¹ range. The C=N and C=C stretching vibrations of the thiazole ring would likely produce characteristic absorptions in the 1500-1650 cm⁻¹ region. The C-S stretching vibration of the thiazole ring is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected Raman Spectral Features: Raman spectroscopy would provide complementary information. The symmetric vibrations of the thiazole ring are often more intense in the Raman spectrum than in the IR spectrum. The C-S stretching vibration may also give a more prominent Raman signal. The O-H stretch is typically a weak band in Raman spectroscopy.

Table 2: Predicted Vibrational Frequencies for this compound (Hypothetical Data) This table is for illustrative purposes only and is based on typical group frequencies.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch 3200-3600 (broad) Weak
C-H stretch (sp³) 2850-3000 2850-3000
C-H stretch (sp²) 3000-3100 3000-3100
C=N stretch 1600-1650 1600-1650
C=C stretch 1500-1600 1500-1600
C-S stretch 600-800 600-800

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₆H₉NOS), HRMS would provide a highly accurate mass measurement of the molecular ion.

Expected Fragmentation Pattern: In addition to the molecular ion peak, the mass spectrum would show a characteristic fragmentation pattern that can provide further structural information. Common fragmentation pathways for thiazole derivatives include cleavage of the substituents from the ring and rupture of the thiazole ring itself. For this compound, the loss of the isopropyl group would be an expected fragmentation.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Hypothetical Data) This table is for illustrative purposes only.

Ion Calculated Exact Mass Expected Observation
[M]⁺ 143.0456 Molecular Ion
[M - CH₃]⁺ 128.0220 Loss of a methyl group
[M - C₃H₇]⁺ 100.0065 Loss of the isopropyl group

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, both liquid and gas chromatography would be valuable tools.

Ultra-High-Performance Liquid Chromatography (UHPLC) in Complex Mixture Analysis

UHPLC is a high-resolution separation technique that is well-suited for the analysis of complex mixtures and the assessment of compound purity. A reversed-phase UHPLC method would likely be effective for this compound. The separation would be based on the differential partitioning of the analyte between a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The inclusion of a small amount of acid, such as formic acid, in the mobile phase can improve peak shape for nitrogen-containing heterocyclic compounds. Detection could be achieved using a UV detector, as the thiazole ring is expected to have a UV chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the hydroxyl group, it could be analyzed by GC-MS after derivatization. For example, the hydroxyl group could be converted to a more volatile silyl ether by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl derivative would be more amenable to GC analysis. The mass spectrometer detector would provide both quantitative data and mass spectra for peak identification.

Solid-State Characterization Techniques (e.g., X-ray Crystallography for Crystalline Forms)

The definitive method for elucidating the three-dimensional atomic and molecular structure of a crystalline solid is X-ray Crystallography. wikipedia.orgnih.gov This technique is indispensable for confirming the absolute structure of newly synthesized compounds, understanding intermolecular interactions, and analyzing crystal packing. For a compound like this compound, obtaining a single crystal of sufficient quality is the first and often most challenging step. nih.gov

Once a suitable crystal is obtained, it is exposed to an X-ray beam. The crystal diffracts the X-rays in specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced. wikipedia.orgnih.gov This map allows for the precise determination of atomic positions, bond lengths, and bond angles. msu.edu

In the broader context of thiazole derivatives, X-ray crystallography has been crucial for unambiguously confirming the structures of newly synthesized molecules. researchgate.netnih.gov For instance, the analysis of various thiazole-based compounds has provided definitive proof of their molecular connectivity and stereochemistry, which spectroscopic data alone might not fully resolve. researchgate.net

The type of data generated from a single-crystal X-ray diffraction experiment is highly detailed. Below is an illustrative table representing the kind of crystallographic data that would be obtained for a thiazole derivative.

ParameterIllustrative Value for a Thiazole Derivative
Empirical FormulaC6H9NOS
Formula Weight143.21
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 98.5°
Volume780.5 Å3
Z (Molecules per unit cell)4
Calculated Density1.215 g/cm3
Final R-index [I > 2σ(I)]R1 = 0.045, wR2 = 0.118

This table is for illustrative purposes only and does not represent actual data for this compound, but rather the typical parameters obtained during X-ray crystallographic analysis of a similar small molecule.

Application of Analytical Techniques for Reaction Monitoring and Kinetic Studies

Process Analytical Technology (PAT) plays a vital role in modern chemical synthesis, enabling real-time monitoring and control of reaction parameters. These techniques are essential for understanding reaction mechanisms, identifying intermediates, and determining reaction kinetics, ultimately leading to process optimization and improved yields. beilstein-journals.org

The synthesis of thiazole derivatives, which can involve multi-step sequences, benefits significantly from such monitoring. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy can be integrated directly into a reaction setup (in-line or on-line) to track the consumption of reactants and the formation of products in real time. beilstein-journals.org

For example, in a reaction forming a thiazole ring, FTIR could monitor the disappearance of a key carbonyl stretch from a starting material and the appearance of characteristic ring vibration bands of the thiazole product. Similarly, NMR spectroscopy can provide detailed kinetic data by tracking the change in concentration of specific protons or carbons over time. beilstein-journals.orgchemrxiv.org

Kinetic studies are crucial for understanding how different variables, such as temperature, concentration, and catalyst loading, affect the rate of a reaction. chemrxiv.orgmdpi.com By performing a series of experiments under varying conditions and monitoring them with these analytical techniques, a detailed kinetic model can be developed. This model is invaluable for scaling up the synthesis from a laboratory to an industrial setting. For instance, kinetic analysis can reveal the reaction order with respect to each reactant and determine the activation energy of the reaction. researchgate.net

The table below summarizes key analytical techniques used for reaction monitoring and their specific applications in the context of synthesizing heterocyclic compounds like this compound.

Analytical TechniqueApplication in Reaction MonitoringType of Data Obtained
NMR SpectroscopyTracking conversion of reactants to products; identifying intermediates. beilstein-journals.orgQuantitative concentration changes over time; structural information on transient species.
FTIR SpectroscopyMonitoring the change in functional groups.Real-time disappearance of reactant peaks and appearance of product peaks.
UV-Vis SpectroscopyUseful for reactions involving chromophores; can monitor formation of colored products or intermediates.Changes in absorbance at specific wavelengths, correlating to concentration.
Mass SpectrometryIdentifying products and byproducts as they form.Mass-to-charge ratio of reaction components, confirming molecular weights.
High-Performance Liquid Chromatography (HPLC)Separating and quantifying components of the reaction mixture at different time points (often off-line).Precise quantification of reactants, intermediates, products, and impurities.

Through the systematic application of these advanced analytical methods, a comprehensive understanding of the solid-state structure and reaction dynamics of this compound can be achieved.

Theoretical and Computational Investigations of 2 Isopropylthiazol 4 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods provide deep insights into the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Ground State Properties and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules. For 2-Isopropylthiazol-4-ol, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G, would be employed to determine its optimized molecular geometry. researchgate.net This process minimizes the energy of the molecule to predict the most stable arrangement of its atoms, providing data on bond lengths, bond angles, and dihedral angles.

DFT is also instrumental in exploring chemical reactions by mapping potential energy surfaces. This allows for the identification of transition states—the highest energy points along a reaction coordinate. By calculating the energy of these transition states, chemists can determine the activation energy of a reaction, which is crucial for understanding reaction rates and mechanisms. rsc.org For instance, a DFT study could elucidate the energetics of tautomerization between the -ol and -one forms of the thiazole (B1198619) ring or its participation in condensation reactions. researchgate.net

Table 1: Illustrative Ground State Geometric Parameters for a Thiazole Ring Core This table provides representative data for a generic thiazole ring calculated via DFT to illustrate the type of information obtained. It does not represent specific results for this compound.

ParameterBond/AngleTypical Calculated Value
Bond LengthS1-C21.75 Å
C2-N31.31 Å
N3-C41.38 Å
C4-C51.36 Å
C5-S11.73 Å
Bond AngleC5-S1-C289.5°
S1-C2-N3115.0°
C2-N3-C4110.5°
N3-C4-C5116.0°
C4-C5-S1109.0°

Molecular Orbital Analysis and Charge Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

Table 2: Illustrative Frontier Orbital Energies This table shows example data to demonstrate the concept of frontier orbital analysis. The values are not specific to this compound.

ParameterEnergy (eV)Significance
HOMO Energy-6.5Electron-donating capability
LUMO Energy-1.2Electron-accepting capability
HOMO-LUMO Gap5.3Chemical reactivity and stability

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is often not rigid. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, rotation around the bond connecting the isopropyl group to the thiazole ring can lead to different conformers with varying energies. Computational methods can be used to perform a systematic search for these conformers and calculate their relative energies to determine the most stable conformations. nih.gov

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model how this compound would move, vibrate, and interact with its environment (such as a solvent) at a given temperature. This can reveal preferred conformational states and the flexibility of the molecular structure, which are important for understanding its interactions with other molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming a molecule's structure. DFT calculations can be used to compute the vibrational frequencies of this compound, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net Each calculated frequency can be animated to visualize the specific vibrational mode, such as the stretching of the O-H bond or the breathing of the thiazole ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental results to aid in the structural elucidation of the compound and its derivatives. dergipark.org.tr

Table 3: Predicted Spectroscopic Data for this compound Functional Groups This table presents expected vibrational frequencies and NMR shifts for key groups based on typical computational outputs for similar structures. These are not experimentally verified values for this specific compound.

SpectroscopyFunctional GroupPredicted Wavenumber/ShiftVibrational/Signal Assignment
IR FrequencyO-H~3400-3600 cm⁻¹Alcohol O-H stretch
C-H (isopropyl)~2950-2970 cm⁻¹Aliphatic C-H stretch
C=N (thiazole)~1610-1640 cm⁻¹Ring C=N stretch
¹H NMRO-Hδ 4.0-6.0 ppmHydroxyl proton
C-H (isopropyl)δ 3.0-3.5 ppm (septet)Isopropyl methine proton
C-H₃ (isopropyl)δ 1.2-1.5 ppm (doublet)Isopropyl methyl protons
¹³C NMRC-OH (thiazole)δ 155-165 ppmCarbon attached to hydroxyl
C-S (thiazole)δ 115-125 ppmCarbon adjacent to sulfur
C (isopropyl)δ 30-35 ppm (methine)Isopropyl methine carbon

Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is crucial for understanding potential intermolecular interactions. In a hypothetical study, this compound could be docked into the active site of a protein to investigate its binding mode and affinity.

The process involves generating a variety of conformations of the ligand and fitting them into the receptor's binding pocket. A scoring function is then used to estimate the binding affinity, often reported in kcal/mol, with more negative values indicating stronger binding. acs.org Analysis of the best-scoring poses can reveal specific interactions, such as hydrogen bonds between the hydroxyl group of the ligand and amino acid residues, or hydrophobic interactions involving the isopropyl group and the thiazole ring. mdpi.comnih.gov

In Silico Studies of Reaction Pathways and Energetics

Computational chemistry provides a powerful lens for examining the detailed mechanisms of chemical reactions. accessscience.com For this compound, in silico studies can be used to map out the entire energy profile of a proposed reaction pathway. This involves calculating the energies of the reactants, products, any intermediates, and the transition states that connect them. rsc.org

Exploration of Derivatives and Analogs of 2 Isopropylthiazol 4 Ol

Synthesis and Reactivity of Functionalized 2-Isopropylthiazol-4-ol Derivatives

The synthesis of functionalized this compound derivatives leverages established and novel methodologies in heterocyclic chemistry. A primary route to the thiazole (B1198619) nucleus is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. For derivatives of this compound, this would typically involve isothiobutyramide reacting with a suitable α-halocarbonyl compound.

New synthetic methodologies are continuously being developed to create diverse thiazole derivatives. For instance, the cyclocondensation reaction of thiourea with appropriate acid halides, followed by condensation with functionalized amines, has been used to produce various 2-aminothiazole (B372263) derivatives researchgate.net. Similarly, thiosemicarbazone derivatives can be reacted with compounds like ethyl-2-chloroacetoacetate via the Hantzsch reaction to yield highly functionalized thiazole moieties mjcce.org.mk. These approaches allow for the introduction of a wide range of substituents at various positions of the thiazole ring, enabling the synthesis of a library of compounds for further investigation.

The reactivity of the this compound scaffold is characterized by the interplay of the electron-donating isopropyl group and the inherent electronic nature of the thiazole ring. The ring itself can undergo electrophilic substitution, although the positions are dictated by the existing substituents. Furthermore, the hydroxyl group at the 4-position offers a reactive handle for various transformations, such as etherification or esterification, to produce a range of functionalized derivatives.

A notable example of synthesizing a complex derivative is the construction of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key building block for the antiviral agent Simeprevir. One synthetic approach involves the challenging synthesis of 4-isopropylthiazole-2-carboxylic acid chloride, which is then reacted with an appropriately substituted aniline derivative. The resulting amide undergoes cyclization to form the quinoline-thiazole conjugate thieme-connect.com.

The reactivity of the thiazole ring can also be exploited through metallation. The use of strong bases like butyllithium or lithium diisopropylamide (LDA) can deprotonate the ring, typically at the C5 position, creating a nucleophilic center. This lithiated intermediate can then react with various electrophiles to introduce new functional groups, a technique that has been applied to various thiazole and isothiazole systems clockss.org.

Table 1: Selected Synthetic Methodologies for Thiazole Derivatives

Methodology Reactants Product Type Reference
Hantzsch Thiazole Synthesis Thioamide + α-Haloketone Substituted Thiazole General
Cyclocondensation Thiourea + Acid Halide + Amine 2-Aminothiazole Derivative researchgate.net
Hantzsch Reaction Variant Thiosemicarbazone + Ethyl-2-chloroacetoacetate Functionalized Thiazole mjcce.org.mk
Amide Cyclization Substituted Aniline + Thiazole Carboxylic Acid Chloride Fused Heterocycle (Quinoline-Thiazole) thieme-connect.com
Metallation-Alkylation Thiazole + Strong Base (e.g., LDA) + Electrophile C5-Functionalized Thiazole clockss.org

Structure-Reactivity Relationships within the this compound Series

The relationship between the structure of this compound derivatives and their chemical reactivity is a critical aspect of their chemistry. The electronic properties of substituents on the thiazole ring significantly influence reaction outcomes and yields.

Research on the synthesis of related thiazole-containing scaffolds has demonstrated that the presence of electron-withdrawing or electron-donating groups can have a profound impact. In one study on the synthesis of a library of thiazolotriazinone derivatives, it was observed that substrates bearing strong electron-withdrawing groups (such as a nitro group) consistently resulted in lower reaction yields mdpi.com. Conversely, when the substituent was an electron-donating group (like phenyl or p-methoxyphenyl), the reactions proceeded efficiently, providing good yields across a range of other variable groups mdpi.com.

This relationship can be extrapolated to the this compound series. The isopropyl group at the 2-position is an electron-donating group, which activates the thiazole ring towards certain reactions. The reactivity is also influenced by the electron-donating effect of the isopropyl group and the electron-withdrawing nature of the nitrogen and sulfur heteroatoms within the thiazole ring evitachem.com.

Table 2: Influence of Substituent Electronic Effects on Thiazole Synthesis Yields

Substituent Type on Aryl Group (R¹) Electronic Effect Observed Reaction Yield Reference
Phenyl, p-Methoxyphenyl Electron-Donating Good (48-86%) mdpi.com
4-Nitrophenyl Strong Electron-Withdrawing Lower (22-54%) mdpi.com

These structure-reactivity relationships are crucial for planning synthetic routes. For instance, synthesizing a derivative with an electron-withdrawing group might require harsher reaction conditions or alternative synthetic strategies to achieve acceptable yields compared to a derivative with an electron-donating group.

Isosteric Replacements and Bioisosteric Modifications (focusing on chemical modification strategies)

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry used to modify a lead compound to enhance activity, alter pharmacokinetic properties, or reduce toxicity benthamscience.com. These modifications involve substituting atoms or groups with other atoms or groups that have similar physical or chemical properties benthamscience.com. For the this compound scaffold, several modification strategies can be envisioned.

Modification of the Isopropyl Group: The isopropyl group at the C2 position is a key lipophilic feature. It can be replaced with other alkyl groups (e.g., ethyl, cyclopropyl, tert-butyl) to modulate lipophilicity and steric bulk. A cyclopropyl group, for instance, is often used as a bioisostere for an isopropyl group, as it has a similar size but introduces conformational rigidity.

Modification of the Hydroxyl Group: The hydroxyl group at the C4 position is a polar, hydrogen-bond donating group. Classical bioisosteric replacements include an amino group (-NH2), a thiol group (-SH), or a methyl ether (-OCH3). Each replacement alters the hydrogen bonding capacity, acidity/basicity, and metabolic stability of the molecule.

Modification of the Thiazole Ring: The thiazole ring itself can be modified. Replacing the sulfur atom with oxygen or selenium would yield the corresponding oxazole or selenazole, respectively. These changes significantly alter the electronic properties, bond angles, and metabolic stability of the heterocyclic core. Another strategy is the replacement of a C-H unit within the ring with a nitrogen atom to form a thiadiazole, which can alter the compound's polarity and hydrogen bonding potential.

These chemical modification strategies provide a systematic way to explore the chemical space around the this compound scaffold to generate analogs with improved properties.

Table 3: Potential Bioisosteric Modifications for this compound

Original Group Position Potential Bioisosteric Replacement Rationale for Modification
Isopropyl (-CH(CH₃)₂) C2 Cyclopropyl, tert-Butyl, Ethyl Modulate lipophilicity and steric profile
Hydroxyl (-OH) C4 Amino (-NH₂), Thiol (-SH), Methoxy (-OCH₃) Alter polarity, hydrogen bonding, and metabolic stability
Thiazole Ring (Sulfur) - Oxazole (Oxygen), Selenazole (Selenium) Modify electronic properties and bond angles of the core
Thiazole Ring (C-H) C5 Thiadiazole (Nitrogen) Change polarity and hydrogen bonding capability

Library Synthesis Approaches for Thiazole-Containing Scaffolds

The importance of the thiazole scaffold in drug discovery has driven the development of efficient methods for synthesizing large libraries of related compounds for high-throughput screening. acs.orgspast.org Combinatorial chemistry, often paired with solid-phase organic synthesis (SPOS), is a powerful approach for this purpose.

SPOS offers significant advantages for library construction, including the use of excess reagents to drive reactions to completion and simplified purification, which often involves simple washing of the resin support mdpi.com. This methodology has been successfully applied to the synthesis of a 40-member library of thiazolotriazinone derivatives. The process involved a modular sequence where building blocks were sequentially added to a Merrifield resin, with each step monitored to ensure completion before proceeding to the next mdpi.com. This approach allows for the rapid generation of a diverse set of molecules from a common scaffold.

In addition to SPOS, solution-phase library synthesis is also widely used. Methodologies have been developed to synthesize series of novel pyrazole derivatives containing thiazole scaffolds and families of bis-thiazoles, demonstrating the robustness of these synthetic routes for generating compound libraries. nih.govmdpi.com The key to these approaches is the development of reliable reaction sequences that are tolerant of a wide variety of functional groups on the starting materials, allowing for the creation of diverse final products.

For a this compound library, a combinatorial approach could involve reacting a common thioamide precursor with a diverse set of α-haloketones. Alternatively, a core this compound scaffold could be synthesized and then functionalized in a parallel manner using a variety of reagents to modify the hydroxyl group or other positions on the ring.

Table 4: Generalized Workflow for Solid-Phase Library Synthesis of Thiazole Derivatives

Step Description Purpose
1. Resin Loading An initial building block is attached to a solid support (e.g., Merrifield resin). Anchors the synthesis to a solid phase for easy purification.
2. Cyclization Reagents are added to form the core thiazole ring on the resin. Construction of the central heterocyclic scaffold.
3. Functionalization Various reagents are added in parallel to introduce diversity (R¹, R², etc.). To create a library of unique compounds from the common core.
4. Cleavage The final compounds are cleaved from the resin support. To release the purified final products into solution.
5. Purification/Analysis Final compounds are analyzed for purity and identity. Quality control of the synthesized library.

Applications of 2 Isopropylthiazol 4 Ol in Chemical Research

Role as a Key Synthetic Building Block and Intermediate in Complex Molecule Synthesis.google.com

The primary recognized application of structures related to 2-isopropylthiazol-4-ol is as a key building block in the synthesis of more complex molecules. A notable example is the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole (B125010), where the closely related precursor, 2-isopropyl-4-hydroxymethylthiazole, is utilized. google.com This highlights the potential of the 2-isopropylthiazole (B97041) scaffold in constructing larger, functionalized molecules.

The 4-hydroxy group of this compound is a crucial functional handle that allows for a variety of chemical transformations. The inherent keto-enol tautomerism of the 4-hydroxythiazole ring system means it can exist in equilibrium between the hydroxy (enol) form and a keto form (thiazol-4(5H)-one). This equilibrium is a key determinant of its reactivity. The enol form allows the oxygen atom to act as a nucleophile, making it amenable to reactions such as alkylation. researchgate.net

The general synthetic utility of 4-hydroxythiazoles is summarized in the following table:

Reaction TypeReagents and ConditionsProduct TypeSignificance
O-AlkylationAlkyl halides, base4-Alkoxythiazole derivativesProtection of the hydroxyl group or introduction of new functional groups. researchgate.net
ChlorinationThionyl chloride (SOCl₂)4-Chlorothiazole derivativesConversion of the hydroxyl group to a good leaving group for subsequent nucleophilic substitution reactions. google.com
SubstitutionNucleophiles (e.g., amines) on a chlorinated intermediate4-Substituted thiazole (B1198619) derivativesIntroduction of diverse functionalities at the 4-position of the thiazole ring. google.com

This table is generated based on general reactions of hydroxythiazoles and analogous structures.

A plausible synthetic pathway leveraging this compound as an intermediate could involve the initial conversion of the hydroxyl group to a better leaving group, such as a chloride, followed by nucleophilic substitution to introduce a variety of side chains. This strategy is exemplified in the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole from 2-isopropyl-4-hydroxymethylthiazole, where the hydroxyl group is first chlorinated and then displaced by methylamine. google.com

Utilization in Heterogeneous and Homogeneous Catalysis

Direct applications of this compound in either heterogeneous or homogeneous catalysis have not been reported in the reviewed literature. However, the thiazole nucleus is a component of some ligands used in catalysis. The nitrogen and sulfur atoms in the thiazole ring have the potential to coordinate with metal centers, making thiazole derivatives candidates for ligand design in catalysis. The functionalizability of the 4-position in this compound could allow for its incorporation into larger ligand frameworks.

Application in Materials Science as a Structural Component or Precursor

There is no specific literature detailing the application of this compound in materials science. However, thiazole-containing polymers have been investigated for applications in polymer solar cells. researchgate.net The thermal stability of the thiazole ring makes it an attractive component for thermally stable polymers. jetir.org In principle, this compound could serve as a monomer or a precursor to a monomer for the synthesis of novel polymers with tailored properties, although this remains a hypothetical application without direct supporting research. The hydroxyl group offers a reactive site for polymerization reactions.

Contribution to the Development of Chemical Probes and Reagents

While this compound itself has not been described as a chemical probe, the thiazole scaffold is present in various fluorescent probes and reagents. For instance, Thiazole Orange is a well-known fluorescent dye used in the design of oligonucleotide probes for DNA and RNA detection. nih.govrsc.org The fluorescence of 4-hydroxythiazoles can be modulated by alkylation, suggesting their potential use in the development of chemical sensors. researchgate.net The anions of 4-hydroxythiazoles often exhibit fluorescence, which can be altered upon reaction, making them suitable for sensing applications. researchgate.net

The potential of the 4-hydroxythiazole core in the design of chemical probes is outlined below:

Probe TypePrinciple of OperationPotential Application
Fluorescent ProbesModulation of fluorescence upon binding to an analyte or a change in the chemical environment.Detection of metal ions, pH sensing, and bio-imaging. researchgate.net
Ratiometric SensorsChange in the ratio of fluorescence intensities at two different wavelengths upon interaction with an analyte.Quantitative determination of analytes with reduced interference from environmental factors.

This table represents the potential applications of the 4-hydroxythiazole scaffold in chemical probe development based on the properties of related compounds.

Role in Biological Systems: Mechanistic and Fundamental Investigations

Interaction with Enzymes and Receptors: In Vitro Mechanistic Studies

Thiazole-containing molecules are known to interact with a wide array of enzymes and receptors, often acting as inhibitors or modulators of their function. researchgate.netnih.gov These interactions are fundamental to their therapeutic effects.

Enzyme Kinetic Analysis of Binding and Inhibition Mechanisms

The inhibition mechanism can be competitive, non-competitive, uncompetitive, or mixed, which can be determined through Lineweaver-Burk or Dixon plots. For example, a study on S-aralkylated 2-aminothiazole-ethyltriazole hybrids as tyrosinase inhibitors revealed a non-competitive inhibition mechanism for one of the potent derivatives, with a Ki value of 0.0057 µM. nih.gov This indicates that the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency.

Table 1: Representative Enzyme Inhibition Data for Various Thiazole (B1198619) Derivatives

This table presents data for various thiazole derivatives to illustrate the range of inhibitory activities and is not specific to 2-Isopropylthiazol-4-ol.

Thiazole Derivative Target Enzyme Inhibition Constant (Ki) / IC50 Inhibition Type
2-amino-4-(4-chlorophenyl)thiazole Carbonic Anhydrase I 0.008 µM (Ki) Not specified
2-amino-4-(4-bromophenyl)thiazole Acetylcholinesterase 0.129 µM (Ki) Not specified
Thiazole carboxamide derivative 2b Cyclooxygenase-1 (COX-1) 0.239 µM (IC50) Not specified
Thiazole carboxamide derivative 2b Cyclooxygenase-2 (COX-2) 0.191 µM (IC50) Not specified

Data sourced from multiple studies on thiazole derivatives. nih.govacs.orgnih.gov

For this compound, the presence of the isopropyl group at the 2-position and a hydroxyl group at the 4-position would dictate its binding affinity and mechanism of inhibition for a particular enzyme. The isopropyl group could engage in hydrophobic interactions within the enzyme's binding pocket, while the hydroxyl group could form hydrogen bonds.

Elucidation of Molecular Recognition and Ligand Binding Modes

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Molecular docking studies are frequently employed to predict the binding modes of ligands within the active site of a protein. nih.govmdpi.com

For thiazole derivatives, the thiazole ring itself can act as a hydrogen bond acceptor through its nitrogen atom and can also participate in π-π stacking interactions with aromatic amino acid residues in the enzyme's active site. In a study of thiazole derivatives as potential inhibitors of the LasR protein in Pseudomonas aeruginosa, molecular docking revealed that the thiazole moiety was involved in hydrogen bonding and π-π interactions within the ligand-binding region. nih.gov

In the case of this compound, the hydroxyl group at the 4-position is a potential hydrogen bond donor and acceptor, which could significantly contribute to its binding affinity and specificity for a target protein. The isopropyl group at the 2-position would likely favor binding to hydrophobic pockets.

Investigations of Specific Thiazole-Containing Moieties in Enzyme Active Sites

The thiazole ring is a key structural component in many cofactors and natural products that interact with enzyme active sites. A prominent example is thiamine (B1217682) (Vitamin B1), where the thiazolium ring is the reactive center involved in enzymatic reactions. researchgate.net

The thiazole moiety in synthetic inhibitors often mimics the interactions of natural substrates or cofactors. For example, in the design of cholinesterase inhibitors, the thiazole ring can be part of a larger structure that binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The aromatic nature of the thiazole ring facilitates binding to the PAS, which is rich in aromatic residues. nih.gov

Biosynthetic Pathways and Natural Occurrence of Thiazole Rings in Related Compounds

The thiazole ring is a recurring structural motif in a variety of natural products, particularly those of microbial and marine origin. dergipark.org.trnih.gov A well-known example is the biosynthesis of thiamine, where the thiazole moiety is synthesized from tyrosine, cysteine, and glycine (B1666218) in prokaryotes.

While the natural occurrence of this compound has not been reported, the general biosynthetic pathways for thiazole rings in natural products often involve the condensation of a cysteine-derived precursor with another molecule to form the heterocyclic ring. In the biosynthesis of many thiopeptide antibiotics, the thiazole rings are formed through the cyclodehydration and dehydrogenation of cysteine residues within a precursor peptide.

Structure-Activity Relationship (SAR) Studies for Molecular Design (focused on fundamental interactions)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For thiazole derivatives, SAR studies have been conducted for various biological targets.

Generally, the nature and position of substituents on the thiazole ring significantly impact the inhibitory potency and selectivity. For instance, in a series of 2-aminothiazole (B372263) derivatives evaluated as cholinesterase inhibitors, the type of substituent at the 4-position of the thiazole ring was found to be critical for activity. nih.gov Specifically, aryl groups at this position were shown to enhance inhibitory potency.

For this compound, the following SAR can be inferred based on general principles:

2-Isopropyl group: This bulky, hydrophobic group would likely influence the compound's interaction with hydrophobic pockets in a target protein. Variations in the size and branching of the alkyl group at this position could modulate binding affinity and selectivity.

4-Hydroxyl group: This group can participate in hydrogen bonding, which is a key interaction for ligand-receptor binding. Esterification or etherification of this hydroxyl group would alter its hydrogen bonding capacity and could lead to a change in biological activity.

Table 2: General Structure-Activity Relationships for Thiazole Derivatives

This table summarizes general SAR trends observed in various studies of thiazole derivatives and is not specific to this compound.

Position of Substitution Nature of Substituent General Effect on Activity
2-position Amino group Often crucial for activity, can be a key pharmacophoric element. nih.gov
2-position Alkyl/Aryl groups Influences hydrophobic interactions and steric fit.
4-position Aryl groups Can enhance potency through interactions with aromatic residues. nih.gov
4-position Halogen substituents Can modulate electronic properties and membrane permeability. mdpi.com

These general SAR principles provide a framework for the rational design of novel this compound derivatives with potentially enhanced biological activities.

Q & A

Q. What are best practices for designing structure-property relationship (SPR) studies on this compound derivatives?

  • Methodology : Employ a factorial design to vary substituents (e.g., alkyl chain length, electron-withdrawing groups). Correlate properties (logP, pKa) with HPLC retention times or computational descriptors (MOPAC). Multivariate analysis (PCA or PLS) identifies dominant factors .

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